

2,6-Dimethyl-4-Hydroxypyridine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethyl-4-Hydroxypyridine

Cat. No.: B130123

[Get Quote](#)

An In-Depth Technical Guide to 2,6-Dimethyl-4-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-hydroxypyridine is a heterocyclic organic compound that serves as a pivotal building block in various domains of chemical synthesis, from pharmaceuticals to industrial applications. Its structure, featuring a pyridine ring substituted with two methyl groups and a hydroxyl group, imparts a unique combination of reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the scientific principles that govern its behavior and utility. A defining characteristic of this molecule is its existence in a tautomeric equilibrium between the pyridinol and pyridone forms, a feature that critically influences its chemical and biological profile.

Chemical Identification and Nomenclature

Accurate identification is paramount in research and development. **2,6-Dimethyl-4-hydroxypyridine** is known by several names and identifiers, reflecting its tautomeric nature. The predominant form is often the pyridone tautomer.

Identifier	Value
Primary CAS Number	13603-44-6 [1] [2] [3] [4] [5]
Alternate CAS Number	7516-31-6 [6]
Molecular Formula	C ₇ H ₉ NO [4] [6] [7] [8]
Molecular Weight	123.15 g/mol [7] [8] [9]
IUPAC Name (Pyridinol Form)	2,6-dimethylpyridin-4-ol [1] [3]
IUPAC Name (Pyridone Form)	2,6-dimethyl-1H-pyridin-4-one [1] [7]
Common Synonyms	4-Hydroxy-2,6-dimethylpyridine, 2,6-Dimethyl-4-pyridinol, 4-Hydroxy-2,6-lutidine [3] [4]
InChI	InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9) [6] [7]
InChI Key	PRAFLUMTYHBEHE-UHFFFAOYSA-N [1] [6] [7] [8]
Canonical SMILES	CC1=CC(=O)C=C(N1)C [6] [7]

Physicochemical Properties

The physical and chemical properties of **2,6-Dimethyl-4-hydroxypyridine** are crucial for its handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
Appearance	White to off-white, yellow, or brown crystalline solid/powder.	[2][3][6][7][10]
Melting Point	228-233 °C	[2][3][5][6]
Boiling Point	205.4 °C at 760 mmHg	[3]
Density	~1.013 g/cm ³	[3][7]
Solubility	Soluble in water and organic solvents.	[4][10]
Flash Point	93.1 °C	[3]
Vapor Pressure	0.251 mmHg at 25 °C	[3]

The Chemistry of Tautomerism

A core concept essential to understanding **2,6-Dimethyl-4-hydroxypyridine** is its prototropic tautomerism. It exists as an equilibrium mixture of the aromatic alcohol form (2,6-dimethylpyridin-4-ol) and the non-aromatic but conjugated keto form (2,6-dimethyl-1H-pyridin-4-one). For 4-hydroxypyridines, the pyridone form is significantly favored in both solid and solution states due to intermolecular hydrogen bonding and favorable amide-like resonance. [11][12] This equilibrium is not static and can be influenced by solvent polarity, with polar solvents further stabilizing the more polar pyridone tautomer.[13][14] This phenomenon is critical as each tautomer presents a different set of reactive sites and potential for intermolecular interactions, directly impacting its role in synthesis and biological systems.

Caption: Tautomeric equilibrium of **2,6-Dimethyl-4-Hydroxypyridine**.

Spectroscopic Profile

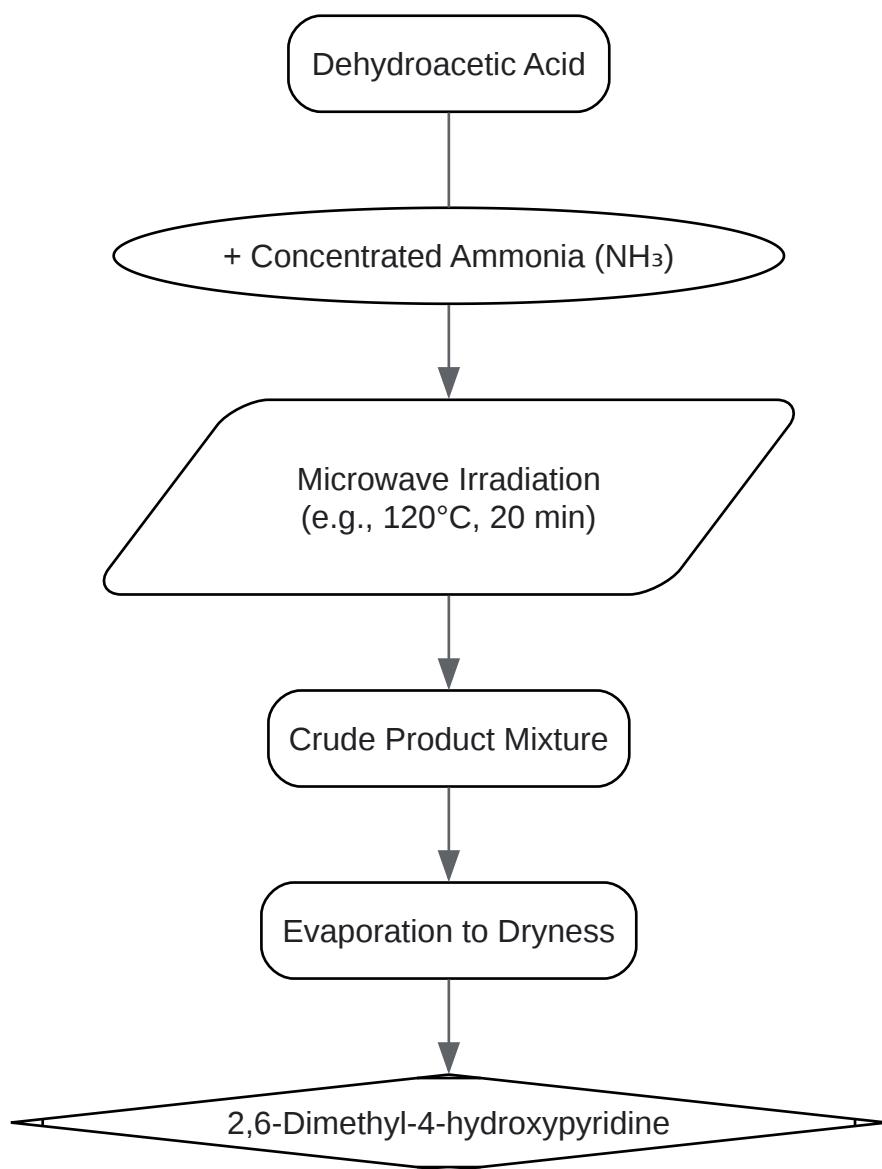
The structural features and tautomeric equilibrium of **2,6-Dimethyl-4-hydroxypyridine** can be elucidated through various spectroscopic techniques. The observed spectrum is often a composite reflection of the predominant tautomer under the analytical conditions.

Technique	Key Spectral Features and Interpretation	Source(s)
¹ H NMR	In deuterated DMSO, a singlet for the two equivalent aromatic ring protons appears around δ 5.8-7.57 ppm. The six protons of the two methyl groups appear as a sharp singlet at approximately δ 2.3 ppm.	[1][6]
IR Spectroscopy	The spectrum shows characteristic bands for both tautomers. A broad O-H stretching vibration may appear around 3200–3400 cm^{-1} . More prominently, reflecting the pyridone form, a strong C=O carbonyl stretch is observed around 1650 cm^{-1} , and an N-H stretch can be seen near 3144 cm^{-1} . Aromatic C-C stretching vibrations are found around 1567 and 1418 cm^{-1} .	[1][6]
UV-Vis	The electronic absorption spectrum in DMSO shows a primary maximum (λ_{max}) at approximately 267 nm. This corresponds to a $\pi \rightarrow \pi^*$ electronic transition within the conjugated pyridone system.	[6]
Mass Spectrometry	The molecular ion peak is observed at an m/z corresponding to its molecular weight, confirming the C ₇ H ₉ NO formula.	[1]

Synthesis Methodologies

The synthesis of **2,6-Dimethyl-4-hydroxypyridine** has evolved to include both classical and modern, greener approaches. The choice of method often depends on the desired scale, purity, and environmental considerations.

Key Synthetic Routes


- From Dehydroacetic Acid: A prevalent method involves the reaction of dehydroacetic acid with aqueous or concentrated ammonia, often under heat or microwave irradiation.[\[1\]](#)[\[9\]](#) This process leverages a ring transformation mechanism to yield the target pyridone.
- Hantzsch Dihydropyridine Synthesis: This classical method can be adapted to produce the pyridine core, involving the condensation of a β -ketoester (like ethyl acetoacetate), an aldehyde, and ammonia, followed by an oxidation step.[\[1\]](#)[\[10\]](#)
- Hydroxylation of 2,6-Dimethylpyridine: Direct hydroxylation of the corresponding lutidine derivative can be achieved using various oxidizing agents, though selectivity can be a challenge.[\[6\]](#)
- Green Chemistry Approaches: Modern methods focus on environmental benignity. One patented approach uses weakly basic ion-exchange resins to catalyze the dimerization of ethyl acetoacetate, followed by in-situ ammoniation to form the pyridone ring system with high yield.[\[1\]](#)

Example Protocol: Synthesis from Dehydroacetic Acid via Microwave Irradiation

This protocol is based on a reported procedure and is intended for illustrative purposes.[\[9\]](#)

- Preparation: Suspend dehydroacetic acid (1.5 g, 8.92 mmol) in concentrated ammonia (4 mL) within a suitable microwave reactor vessel.
- Reaction: Subject the mixture to microwave irradiation at 120°C for 20 minutes. The reaction should be monitored for completion.

- Work-up: Upon cooling, the reaction mixture is evaporated to dryness under reduced pressure.
- Purification: The crude product can be purified by recrystallization or chromatography to afford pure **2,6-dimethyl-4-hydroxypyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis from dehydroacetic acid.

Applications in Research and Drug Development

The utility of **2,6-Dimethyl-4-hydroxypyridine** stems from its role as a versatile synthetic intermediate. The pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[\[6\]](#)

- Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex molecules. Notably, it has been used to synthesize disubstituted pyridinyl-aminohydantoins, which act as selective inhibitors of Beta-secretase 1 (BACE1), an important target in Alzheimer's disease research.[\[3\]\[9\]](#) The structural rigidity and hydrogen bonding capabilities of the pyridone core are crucial for binding to enzyme active sites.
- Biological Activity: The compound itself has been investigated for potential biological effects. Studies suggest it possesses antioxidant properties, with the ability to scavenge free radicals, and may exert neuroprotective effects, making it a subject of interest for neurodegenerative disease research.[\[4\]\[6\]](#)
- Industrial Chemistry: Beyond pharmaceuticals, it serves as a coupling agent in the oxidation method for dyeing hair, where it reacts with a primary intermediate to intensify and fix color.[\[6\]](#)

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **2,6-Dimethyl-4-hydroxypyridine** is essential for laboratory safety.

- Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[\[10\]](#) It may also be harmful if swallowed or inhaled.[\[15\]](#)
- Handling Precautions:
 - Work in a well-ventilated area or under a chemical fume hood.[\[15\]](#)
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[10\]](#)
 - Avoid breathing dust.[\[15\]](#)
 - Wash hands thoroughly after handling.[\[10\]](#)

- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[10][15]
 - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [10][15]
 - Ingestion: Rinse mouth with water and seek medical advice.[15]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[10][15]

Conclusion

2,6-Dimethyl-4-hydroxypyridine is more than a simple chemical; it is a versatile tool for chemists and drug developers. Its defining tautomeric equilibrium governs its reactivity and interactions, while its robust synthesis routes make it an accessible building block for a range of applications. From its foundational role in creating potential therapeutics for neurodegenerative diseases to its use in industrial processes, a thorough understanding of its chemical principles, as outlined in this guide, is crucial for harnessing its full potential.

References

- Home Sunshine Pharma. (n.d.). **2,6-Dimethyl-4-hydroxypyridine** CAS 13603-44-6 Manufacturers, Suppliers, Factory.
- PubChem. (n.d.). 2,6-Dihydroxy-3,4-dimethylpyridine.
- The Good Scents Company. (n.d.). 2,6-dimethyl pyridin-4-ol, 13603-44-6.
- Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
- Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
- ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
- Wikipedia. (n.d.). 2-Pyridone.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Evolving Role of 4-Hydroxypyridine in Future Pharmaceutical Breakthroughs.
- ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.
- Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs.

- Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dimethyl-4-hydroxypyridine | 13603-44-6 | TCI AMERICA [tcichemicals.com]
- 3. 2,6-Dimethyl-4-hydroxypyridine CAS 13603-44-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]
- 5. 2,6-Dimethyl-4-hydroxypyridine | 13603-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Buy 2,6-Dimethyl-4-Hydroxypyridine | 7516-31-6 [smolecule.com]
- 7. bocsci.com [bocsci.com]
- 8. 2,6-Dimethyl-4-hydroxypyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,6-Dimethyl-4-Hydroxypyridine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130123#2-6-dimethyl-4-hydroxypyridine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com